2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone
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Overview
Description
The compound appears to contain several functional groups including an ethylphenyl group, a tetrazole group, a thioether group, and a morpholino group. Each of these groups could contribute to the compound’s overall properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the tetrazole group might make the compound a good nucleophile, while the thioether group could potentially be oxidized .Physical and Chemical Properties Analysis
Physical and chemical properties such as boiling point, density, and solubility would typically be determined experimentally. These properties can be influenced by factors like molecular weight and polarity .Scientific Research Applications
Chemical Synthesis and Biological Activity
The compound 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone belongs to a class of chemicals that have been explored for various biological activities and chemical synthesis applications. For instance, derivatives of this compound, such as N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole, have been synthesized and identified as inhibitors of HIV-1 replication, showing promising activity against the virus with minimal cytotoxicity (Che et al., 2015). This indicates potential therapeutic applications in antiviral drug development.
Another study focused on the synthesis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, a compound structurally related to this compound. This derivative was characterized by various spectroscopic methods and showed remarkable anti-TB and superior antimicrobial activities (Mamatha S.V et al., 2019). The structural and functional diversity of these compounds underscores their potential in the development of new pharmaceutical agents.
Inhibition and Material Science
Compounds in this family have also been studied for their inhibitory effects on chalcopyrite aqueous oxidation, a process relevant to material science and corrosion prevention. For example, derivatives such as 4-(2-hydroxyphenyl)-2-(morpholin-4-yl)-1,3-thiazole have been shown to be effective anodic inhibitors, reducing anodic current densities and thus potentially protecting materials from oxidative damage (Chirita et al., 2020).
Analytical and Environmental Applications
Additionally, the study of complexes formed with metals such as europium, uranyl, and thorium in acetonitrile solution provides insight into the environmental and analytical applications of these compounds. The interaction with these metals and the formation of stable complexes suggest potential uses in nuclear waste management and metal ion sensing (Xiao et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could involve in-depth studies using various analytical techniques and potentially even pre-clinical or clinical trials if the compound is intended for use as a drug .
Properties
IUPAC Name |
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-12-5-3-4-6-13(12)20-15(16-17-18-20)23-11-14(21)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKJNQPJLZAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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